2-Chloro-6-methylbenzoyl chloride
Overview
Description
2-Chloro-6-methylbenzoyl Chloride (CAS# 89894-44-0) is a useful research chemical . It has a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . The IUPAC name for this compound is 2-chloro-6-methylbenzoyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylbenzoyl chloride consists of a benzene ring with a chlorine atom and a methyl group attached at positions 2 and 6 respectively. Additionally, there is a carbonyl group (C=O) attached to the benzene ring, which is also bonded to a chlorine atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-methylbenzoyl chloride include a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . Unfortunately, specific information such as melting point, boiling point, and solubility were not found.
Scientific Research Applications
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Chemical Synthesis : As a benzoyl chloride derivative, 2-Chloro-6-methylbenzoyl chloride could be used in the synthesis of other chemical compounds .
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Metabolomics : Benzoyl chloride derivatives, including potentially 2-Chloro-6-methylbenzoyl chloride, can be used in metabolomics, a field that focuses on the measurement of small molecules in biological systems . In this context, benzoyl chloride derivatization can improve the analysis of polar small molecules using liquid chromatography–tandem mass spectrometry (LC–MS/MS) .
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Chemical Synthesis : As a benzoyl chloride derivative, 2-Chloro-6-methylbenzoyl chloride could be used in the synthesis of other chemical compounds .
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Metabolomics : Benzoyl chloride derivatives, including potentially 2-Chloro-6-methylbenzoyl chloride, can be used in metabolomics, a field that focuses on the measurement of small molecules in biological systems . In this context, benzoyl chloride derivatization can improve the analysis of polar small molecules using liquid chromatography–tandem mass spectrometry (LC–MS/MS) .
Future Directions
While specific future directions for 2-Chloro-6-methylbenzoyl chloride are not available, benzoyl chlorides are important in the field of organic synthesis. They are used as intermediates in the synthesis of a wide range of organic compounds. Future research may focus on developing new synthetic methods and applications for these compounds .
properties
IUPAC Name |
2-chloro-6-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRWNQSMJBAKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625308 | |
Record name | 2-Chloro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylbenzoyl chloride | |
CAS RN |
89894-44-0 | |
Record name | 2-Chloro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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